Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Plasma Kallikrein Inhibition Pharmacokinetics Mean Residence Time

Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate (CAS 1427010-48-7) is a heterocyclic building block belonging to the 5-amino-1-arylpyrazole-3-carboxylate class. This scaffold serves as a privileged structure in medicinal chemistry, with the ortho-trifluoromethoxy (-OCF3) substituent on the N1-phenyl ring conferring distinct conformational and metabolic properties.

Molecular Formula C13H12F3N3O3
Molecular Weight 315.25 g/mol
Cat. No. B7951003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Molecular FormulaC13H12F3N3O3
Molecular Weight315.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C13H12F3N3O3/c1-2-21-12(20)8-7-11(17)19(18-8)9-5-3-4-6-10(9)22-13(14,15)16/h3-7H,2,17H2,1H3
InChIKeyJJMUBMWPWHZIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate: A Core Scaffold for Kinase and Protease Inhibitor Programs


Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate (CAS 1427010-48-7) is a heterocyclic building block belonging to the 5-amino-1-arylpyrazole-3-carboxylate class [1]. This scaffold serves as a privileged structure in medicinal chemistry, with the ortho-trifluoromethoxy (-OCF3) substituent on the N1-phenyl ring conferring distinct conformational and metabolic properties. The compound is a key intermediate for generating potent and orally bioavailable plasma kallikrein inhibitors, where the -OCF3 group plays a critical role in improving pharmacokinetic profiles by replacing metabolically labile alkoxy groups [2].

Why Substituting Ethyl 5-Amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate with a Generic 5-Amino-1-arylpyrazole-3-carboxylate Fails


The choice of N1-aryl substituent is not arbitrary. Direct comparative data from a lead optimization program for plasma kallikrein (pKal) inhibitors demonstrates that the ortho-trifluoromethoxy (-OCF3) group provides a distinct advantage over the corresponding ortho-methoxy (-OCH3) analog. The -OCH3 analog (compound 22) suffered from metabolic instability, leading to a poor in vivo rat pharmacokinetic profile (MRT = 1.4 h). Simple substitution with the -OCF3 group (compound 25) maintained target potency while dramatically improving the Mean Residence Time (MRT = 4.3 h) [1]. This metabolic liability is a known failure mode for alkoxy-substituted phenylpyrazoles, and the -OCF3 group directly addresses it. Furthermore, X-ray crystallography reveals that the -OCF3 group induces a unique torsional strain that optimizes the binding conformation of the biaryl system, a feature not achievable with smaller, less electronegative substituents like -H or -OCH3 [1].

Quantitative Differentiation Guide for Ethyl 5-Amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate vs. Closest Analogs


Superior In Vivo Metabolic Stability of ortho-OCF3 vs. ortho-OCH3 Analog

In a direct comparison of N-aryl aminopyrazole spirocarbamates, the ortho-trifluoromethoxy (-OCF3) derivative (compound 25) exhibited a >3-fold improvement in rat mean residence time (MRT) compared to the ortho-methoxy (-OCH3) analog (compound 22), while maintaining comparable enzymatic potency against plasma kallikrein. This addresses the metabolic instability of the -OCH3 group, a common issue with alkoxy substituents [1].

Plasma Kallikrein Inhibition Pharmacokinetics Mean Residence Time

Unique Conformational Control via ortho-OCF3 Confirmed by X-ray Crystallography

An X-ray crystallographic overlay of N-phenyl (unsubstituted) aminopyrazole (compound 15) and N-phenyl(o-OCF3) aminopyrazole (compound 25) bound to the plasma kallikrein active site revealed that the torsional strain conferred by the ortho-OCF3 group forces the biaryl system 'out-of-plane'. This conformational change allows the phenyl ring to optimally occupy a hydrophobic channel, a key interaction not observed with the unsubstituted phenyl ring [1].

X-ray Crystallography Ligand Conformation Structure-Based Drug Design

Increased Lipophilicity (LogD) of -OCF3 vs. -OCH3 Analogs

The replacement of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group consistently increases the lipophilicity of compounds. In a study on aliphatic derivatives, the -OCF3 group increased the distribution coefficient (LogD) by 0.7–1.4 units compared to the -OCH3 analog, an effect comparable to that of a -CF3 substituent [1]. While this class-level inference is not measured on the exact pyrazole scaffold, the trend is widely recognized for aromatic systems and aligns with the improved membrane permeability implied by the enhanced in vivo PK profile.

Lipophilicity LogD Physicochemical Properties

Optimal Use Cases for Ethyl 5-Amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate


Lead Optimization of Orally Bioavailable Serine Protease Inhibitors

This compound is the ideal starting material for developing novel plasma kallikrein or Factor XIa inhibitors where oral bioavailability is a critical requirement. The quantitative evidence shows that incorporating this scaffold into a spirocarbamate lead overcomes metabolic instability seen with alkoxy analogs, delivering a rat MRT of 4.3 h versus 1.4 h [1]. This directly translates to a prolonged therapeutic window and a higher probability of identifying a once-daily clinical candidate.

Structure-Based Drug Design Leveraging Conformational Bias

Use this building block when X-ray crystallography or computational modeling suggests a binding pocket that accommodates an out-of-plane phenyl ring. The ortho-OCF3 group enforces a specific torsional angle, enabling the phenyl ring to engage a hydrophobic channel. This conformational control was a key factor in achieving a ca. 10-fold potency increase over the unsubstituted phenyl analog [1], making the scaffold a strategic choice for rational design.

CNS Drug Discovery Programs Requiring Passive Brain Penetration

For projects targeting central nervous system (CNS) enzymes or receptors, the increased lipophilicity (a LogD increase of 0.7–1.4 units vs. -OCH3 [1]) associated with the -OCF3 group is a quantifiable advantage. This building block provides a calculated boost in passive membrane permeability descriptors, serving as a superior starting point for CNS multiparameter optimization (MPO) compared to halogen or small alkyl ether analogs.

Quote Request

Request a Quote for Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.